1-Bromo-4-(propan-2-ylsulfanyl)butane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15BrS |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-bromo-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C7H15BrS/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 |
InChI Key |
HOFBSGFWIXENFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 4 Propan 2 Ylsulfanyl Butane
Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-4-(propan-2-ylsulfanyl)butane
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnection is at the carbon-sulfur bond of the thioether linkage. acsgcipr.orgyoutube.com
This disconnection strategy identifies two key synthons: a four-carbon electrophile bearing a bromine atom and a three-carbon sulfur-centered nucleophile. The synthetic equivalents for these synthons are a brominated butane (B89635) intermediate and propan-2-yl thiol (also known as isopropyl mercaptan), respectively. youtube.comsigmaaldrich.com This approach simplifies the synthesis to the formation of a single C-S bond, which is a common and well-understood transformation in organic chemistry. acsgcipr.org
Precursor Identification and Preparation for this compound Synthesis
The success of the synthesis hinges on the efficient preparation of its key precursors. The following sections detail established methods for synthesizing the necessary brominated butane intermediate and propan-2-yl thiol.
The primary precursor for the four-carbon chain is 1,4-dibromobutane (B41627). This symmetrical dihaloalkane provides the necessary electrophilic sites for the subsequent nucleophilic substitution reaction. exsyncorp.com There are two principal methods for its preparation.
One common method is the ring-opening of tetrahydrofuran (B95107) (THF). This reaction is typically carried out using a mixture of hydrobromic acid (HBr) and a catalyst, such as sulfuric acid. youtube.comyoutube.com The mechanism involves the protonation of the ether oxygen in THF, followed by nucleophilic attack by a bromide ion, leading to the cleavage of the ring and formation of the di-brominated product. youtube.com For instance, heating THF with 48% HBr and concentrated sulfuric acid can produce 1,4-dibromobutane. youtube.comprepchem.com
Another widely used method is the double bromination of 1,4-butanediol (B3395766). exsyncorp.comsciencemadness.org This transformation can be achieved using various brominating agents. A common procedure involves treating 1,4-butanediol with a mixture of hydrobromic acid and sulfuric acid, followed by heating. prepchem.com Alternatively, the reaction can be performed using sodium bromide and sulfuric acid. sciencemadness.org
| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 48% Hydrobromic Acid, Sulfuric Acid | Gentle reflux for 3-5 hours | 76% | youtube.comyoutube.com |
| 1,4-Butanediol | 48% Hydrobromic Acid, Sulfuric Acid | Heating for 3 hours after initial reaction | ~70-75% | prepchem.com |
| 1,4-Butanediol | Sodium Bromide, Sulfuric Acid, Water | Exothermic reaction followed by heating | Not specified | sciencemadness.org |
Propan-2-yl thiol (isopropyl mercaptan) is the sulfur-containing nucleophile required for the synthesis. sigmaaldrich.com It is an organosulfur compound that can be synthesized through several routes. sigmaaldrich.com A prevalent laboratory-scale method involves the reaction of an isopropyl halide, such as 2-bromopropane, with a sulfur source like sodium hydrosulfide. chemicalbook.comchemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism. chemistrysteps.com
Another method involves the reaction of isopropanol (B130326) with thiourea. This forms an alkylisothiouronium salt, which can then be hydrolyzed to yield the desired thiol. chemistrysteps.com On an industrial scale, propan-2-yl thiol can be produced by the reaction of propylene (B89431) with hydrogen sulfide (B99878) over a solid acid catalyst. chemicalbook.com
| Starting Material | Reagents | Reaction Type | Reference |
|---|---|---|---|
| 2-Bromopropane | Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution | chemicalbook.comchemicalbook.com |
| Isopropanol | Thiourea, followed by hydrolysis | Formation and hydrolysis of isothiouronium salt | chemistrysteps.com |
| Propylene | Hydrogen Sulfide, Solid Acid Catalyst | Catalytic Addition | chemicalbook.com |
Direct Synthetic Approaches for this compound
With the precursors in hand, the final step is the direct coupling to form the target molecule. This is typically achieved through a nucleophilic substitution reaction.
The formation of the thioether bond is a classic example of nucleophilic substitution, where the sulfur atom of the thiol acts as the nucleophile. acsgcipr.orgsigmaaldrich.com Thiols are known to be excellent nucleophiles, particularly in their deprotonated thiolate form. chemistrysteps.commasterorganicchemistry.com
The most direct route to this compound is the alkylation of the propan-2-yl thiolate anion with 1,4-dibromobutane. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com
The first step is the deprotonation of propan-2-yl thiol to form the more nucleophilic thiolate anion. masterorganicchemistry.com This is typically achieved using a suitable base, such as sodium hydroxide (B78521) or sodium hydride. chemistrysteps.commasterorganicchemistry.com The resulting thiolate then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. masterorganicchemistry.comchemguide.co.uk
To favor the desired mono-alkylation product and minimize the formation of the di-substituted byproduct (1,4-bis(isopropylsulfanyl)butane), the reaction is often carried out using a large excess of the dihaloalkane. chemistrysteps.com This statistical control ensures that the thiolate is more likely to encounter a molecule of 1,4-dibromobutane than the already-formed product. The reaction is typically performed in a suitable solvent that can dissolve both the reactants and facilitate the SN2 mechanism. chemguide.co.uk A similar synthesis producing the ether analog, 1-bromo-4-isopropoxybutane, uses isopropanol, 1,4-dibromobutane, and sodium. prepchem.com This highlights the general applicability of this synthetic strategy for forming both ethers and thioethers from dihaloalkanes.
Nucleophilic Substitution Reactions for Thioether Formation
Alkylation of Halogenated Thioethers
A primary and highly effective route for the construction of thioethers is through the nucleophilic substitution reaction between a thiol and an alkyl halide. acsgcipr.orgpressbooks.pub This method, analogous to the Williamson ether synthesis, leverages the high nucleophilicity of sulfur. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, a logical approach involves the S-alkylation of propane-2-thiol with a suitable 1,4-dihalogenated butane, such as 1,4-dibromobutane.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org Initially, the propane-2-thiol is deprotonated by a base to form the more nucleophilic propan-2-thiolate anion. chemistrysteps.com This thiolate then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired thioether bond.
To favor monosubstitution and prevent the formation of the symmetrical disulfide byproduct from a second substitution, careful control of stoichiometry is essential. pressbooks.pubchemistrysteps.com Using a molar excess of the dihalide reactant can help minimize the dialkylation product.
Reaction Scheme:
Step 1: Thiolate Formation
CH₃CH(SH)CH₃ + Base → CH₃CH(S⁻)CH₃ + HB⁺
Step 2: SN2 Alkylation
CH₃CH(S⁻)CH₃ + Br-(CH₂)₄-Br → this compound + Br⁻
The choice of base and solvent is critical for optimizing this reaction, a topic that will be explored further in section 2.4.
Bromination Reactions of Alcohol or Sulfide Precursors
An alternative synthetic strategy involves introducing the bromo functionality in a later step, starting from a precursor molecule that already contains the propan-2-ylsulfanyl moiety.
Conversion of 4-(Propan-2-ylsulfanyl)butan-1-ol to this compound
This pathway first requires the synthesis of the precursor alcohol, 4-(propan-2-ylsulfanyl)butan-1-ol. This can be readily achieved by the nucleophilic substitution of a halo-alcohol, like 4-chlorobutan-1-ol, with propan-2-thiolate. Once the thioether alcohol is obtained, it can be converted to the target alkyl bromide.
Several reliable methods exist for the bromination of primary alcohols. byjus.comorganic-chemistry.org These reactions typically proceed through an SN2 mechanism, which is advantageous as it minimizes the risk of carbocation rearrangements that can occur with other methods. masterorganicchemistry.comyoutube.com
Common brominating agents for this transformation include:
Phosphorus tribromide (PBr₃): This is a widely used and effective reagent for converting primary and secondary alcohols to alkyl bromides. byjus.comcommonorganicchemistry.comorgosolver.com The reaction mechanism involves activation of the alcohol's hydroxyl group, turning it into an excellent leaving group, followed by backside attack by a bromide ion. masterorganicchemistry.comvedantu.com
Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide and triphenylphosphine (B44618) provides a mild and high-yielding method for alcohol bromination. commonorganicchemistry.comorganic-chemistry.org The driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org
The table below summarizes common reagents for this conversion.
Table 1: Reagents for the Bromination of Primary Alcohols
| Reagent System | Typical Mechanism | Key Features & Considerations |
|---|---|---|
| PBr₃ | SN2 | High yields for 1° and 2° alcohols; avoids carbocation rearrangements. byjus.commasterorganicchemistry.com |
| CBr₄ / PPh₃ (Appel Reaction) | SN2 | Mild conditions; high yields; produces triphenylphosphine oxide byproduct. commonorganicchemistry.comorganic-chemistry.org |
| SOBr₂ (Thionyl Bromide) | SNi or SN2 | More reactive than SOCl₂; pyridine (B92270) should be avoided. commonorganicchemistry.com |
| HBr / H₂SO₄ | SN2 (for 1°) | Strongly acidic conditions; risk of side reactions like ether formation or elimination. youtube.com |
Functional Group Interconversions on Related Butane Scaffolds
The synthesis can also be approached by modifying other functional groups on a pre-existing butane scaffold containing the thioether. For instance, a precursor molecule with a better leaving group than a hydroxyl, such as a tosylate or mesylate, could be synthesized from 4-(propan-2-ylsulfanyl)butan-1-ol. These sulfonate esters are excellent electrophiles for SN2 reactions and can be readily displaced by a bromide ion, often from a salt like sodium bromide (NaBr) or lithium bromide (LiBr), to yield the final product.
This two-step process (sulfonylation followed by bromide displacement) offers an alternative to direct bromination and can be advantageous in complex molecules where direct bromination conditions might affect other functional groups.
Optimization and Scale-Up Considerations for this compound Synthesis
Moving from a laboratory-scale procedure to a larger, industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Reaction Condition Screening and Mechanistic Implications
For the S-alkylation route (Section 2.3.1.2), the primary challenge is managing the competition between the desired SN2 reaction and potential E2 elimination, especially if secondary halides are used, as well as preventing over-alkylation. wikipedia.orgacs.org For the bromination of the alcohol precursor (Section 2.3.2.1), the goal is to achieve complete conversion while avoiding side reactions.
Key parameters for screening include:
Temperature: Lower temperatures generally favor SN2 reactions over elimination. For bromination with reagents like PBr₃, the temperature must be controlled to prevent decomposition of the reagent or products.
Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS is crucial to determine the optimal time for maximizing yield and minimizing byproduct formation.
Stoichiometry: Precise control over the molar ratios of reactants is vital. In the alkylation step, using an excess of the dihalobutane can suppress the formation of the dialkylated sulfide. pressbooks.pub
The following table illustrates how reaction conditions can be varied to optimize yield, based on findings from analogous substitution reactions. researchgate.net
Table 2: Illustrative Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Mechanistic Implication/Goal |
|---|---|---|---|---|
| Temperature | Room Temp | 60 °C | 100 °C | Balance reaction rate vs. side reactions (e.g., elimination). researchgate.net |
| Base (for Alkylation) | K₂CO₃ (weak) | NaH (strong) | KOtBu (strong, bulky) | Ensure complete thiolate formation while minimizing elimination. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Affects bimolecular reaction rates; higher concentration can increase throughput. |
Reactivity and Transformational Chemistry of 1 Bromo 4 Propan 2 Ylsulfanyl Butane
Nucleophilic Substitution Pathways at the Bromine Center of 1-Bromo-4-(propan-2-ylsulfanyl)butane
The primary bromoalkane functionality in this compound renders the terminal carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, involving a one-step process where the nucleophile attacks the carbon atom, and the bromide ion is simultaneously displaced. taylorandfrancis.comyoutube.com
Substitution by Heteroatom-Based Nucleophiles (e.g., Amines, Alcohols, Thiols)
A wide array of heteroatom nucleophiles can displace the bromide in this compound to introduce new functional groups.
Amines: Ammonia and primary or secondary amines are effective nucleophiles that react with primary alkyl halides to form primary, secondary, or tertiary amines, respectively. quora.comorganicchemistrydata.orgnumberanalytics.comyoutube.com The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of the amine in a solvent like ethanol, often in a sealed tube to prevent the escape of volatile amines. quora.com An excess of the amine is often used to minimize the further reaction of the product amine with the starting alkyl halide. numberanalytics.comyoutube.com
Alcohols: Alcohols, and more potently their conjugate bases, alkoxides, are excellent nucleophiles for substitution reactions with alkyl halides. The reaction of this compound with an alcohol, such as ethanol, in the presence of a base (to form the ethoxide), or directly with a solution of sodium ethoxide, would yield the corresponding ether. These reactions are typically performed by heating the mixture under reflux. nih.gov
Thiols: Thiols are analogous to alcohols and are also potent nucleophiles. The conjugate bases of thiols, thiolates, are even more nucleophilic. Reaction with a thiol, such as ethanethiol, in the presence of a base, would lead to the formation of a dithioether.
| Nucleophile | Expected Product | Functional Group Formed |
| Ammonia (NH₃) | 4-(Propan-2-ylsulfanyl)butan-1-amine | Primary Amine |
| Ethanol (CH₃CH₂OH) / Base | 1-Ethoxy-4-(propan-2-ylsulfanyl)butane | Ether |
| Ethanethiol (CH₃CH₂SH) / Base | 1-(Ethylsulfanyl)-4-(propan-2-ylsulfanyl)butane | Dithioether |
Reactions Involving the Thioether Moiety of this compound
The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation and alkylation.
Oxidation to Sulfoxides and Sulfones
Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. libretexts.orgmdpi.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and ozone. libretexts.org The oxidation of the thioether in this compound can be selectively controlled. For instance, using one equivalent of a mild oxidizing agent at low temperatures would favor the formation of the corresponding sulfoxide (B87167). The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the sulfone. masterorganicchemistry.combluffton.edumdpi.com
| Oxidizing Agent (Equivalents) | Expected Product | Oxidation State of Sulfur |
| Hydrogen Peroxide (1 eq.) | 1-Bromo-4-(propan-2-ylsulfinyl)butane | Sulfoxide |
| m-Chloroperoxybenzoic acid (excess) | 1-Bromo-4-(propan-2-ylsulfonyl)butane | Sulfone |
Sulfonium (B1226848) Salt Formation
The nucleophilic sulfur atom of a thioether can react with alkylating agents to form a sulfonium salt, a species with a positively charged sulfur atom. masterorganicchemistry.com In the case of this compound, this can occur via an intramolecular reaction, where the sulfur atom attacks the electrophilic carbon bearing the bromine atom. This would result in the formation of a cyclic sulfonium salt. Such intramolecular cyclizations are common when a five or six-membered ring can be formed. In this case, a five-membered ring, tetrahydro-1-(propan-2-yl)-1H-thiophenium bromide, would be the expected product. This reaction is often facilitated by heating.
Alternatively, an intermolecular reaction with another alkylating agent, such as methyl iodide, would lead to the formation of a trialkylsulfonium salt. libretexts.org
| Reaction Type | Expected Product |
| Intramolecular Cyclization | Tetrahydro-1-(propan-2-yl)-1H-thiophenium bromide |
| Intermolecular Alkylation (with CH₃I) | (4-Bromobutyl)(isopropyl)(methyl)sulfonium iodide |
Elimination Reactions of this compound
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, with the simultaneous departure of the bromide ion. acs.orgtaylorandfrancis.com For primary alkyl halides like the one , elimination reactions are generally less favored than substitution reactions, especially with nucleophilic bases. wikipedia.org However, the use of a bulky, strong base, such as potassium tert-butoxide, and higher temperatures can favor the elimination pathway. The expected product of the elimination reaction would be 4-(propan-2-ylsulfanyl)but-1-ene.
| Base | Expected Product | Reaction Type |
| Potassium tert-butoxide (t-BuOK) | 4-(Propan-2-ylsulfanyl)but-1-ene | E2 Elimination |
β-Elimination Pathways and Alkene Formation
This compound can undergo β-elimination reactions to form alkenes upon treatment with a base. In this process, a proton from the carbon atom adjacent (β-position) to the carbon bearing the bromine atom is removed, leading to the formation of a double bond and the expulsion of the bromide ion. The primary mechanism for such a primary alkyl halide is the bimolecular elimination (E2) pathway, which is favored by strong bases. libretexts.org
The general scheme for the β-elimination of this compound is as follows:
Base + CH₃CH(S(CH(CH₃)₂))CH₂CH₂Br → CH₃CH(S(CH(CH₃)₂))CH=CH₂ + H-Base⁺ + Br⁻
The reaction is typically carried out in the presence of a strong, non-nucleophilic base to minimize the competing S(_N)2 substitution reaction. The choice of base and reaction conditions can significantly influence the reaction pathway. masterorganicchemistry.com
The presence of the thioether group can potentially influence the acidity of the β-hydrogens through inductive effects, although this effect is generally considered to be weak. The primary factor driving the elimination is the strength of the base and the requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. chemistrysteps.com
Regioselectivity and Stereoselectivity in Elimination Processes
Regioselectivity: For this compound, there is only one type of β-hydrogen available for abstraction (on the carbon at the 3-position). Therefore, the elimination reaction will lead to a single constitutional isomer, 4-(propan-2-ylsulfanyl)but-1-ene. This simplifies the regiochemical outcome, as there is no possibility of forming different regioisomers of the alkene. In cases with more complex substrates with multiple β-hydrogens, the regioselectivity is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, especially with small, strong bases. libretexts.orglibretexts.orgchemistrysteps.com Conversely, the use of sterically hindered (bulky) bases can favor the formation of the less substituted alkene, a principle known as the Hofmann rule. chemistrysteps.commasterorganicchemistry.com
Stereoselectivity: Since the product of the elimination, 4-(propan-2-ylsulfanyl)but-1-ene, has a terminal double bond, it does not exhibit E/Z (cis/trans) isomerism. Therefore, stereoselectivity in terms of alkene geometry is not a factor in the elimination of this compound.
In more general terms, E2 reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comlibretexts.org This is due to the requirement of an anti-periplanar arrangement between the abstracted proton and the leaving group. chemistrysteps.com For E1 reactions, which proceed through a carbocation intermediate, this stereospecificity is lost, and the reaction is stereoselective, typically favoring the formation of the more stable trans (E) isomer. libretexts.orgyoutube.com
Metal-Catalyzed Transformations of this compound
The bromine atom in this compound serves as a handle for various metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) at the Bromine Position
The carbon-bromine bond in this compound can be activated by transition metal catalysts, most commonly palladium or nickel complexes, to participate in cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium or nickel catalyst and a base. organic-chemistry.orgresearchgate.netnih.govnih.gov For unactivated primary alkyl bromides like this compound, nickel-based catalyst systems have shown particular efficacy, often operating at room temperature. nih.govorganic-chemistry.org The presence of the thioether functionality is generally well-tolerated in Suzuki couplings.
General Reaction: R-B(OR')₂ + Br-CH₂CH₂CH₂S-iPr + Base R-CH₂CH₂CH₂S-iPr
| Catalyst System | Coupling Partner (R-B(OR')₂) | Base | Typical Conditions |
| NiCl₂(diamine) | Alkylboranes | KOt-Bu | Room Temperature |
| Pd(OAc)₂/PCy₃ | Alkylboranes | K₃PO₄·H₂O | Room Temperature organic-chemistry.org |
| Pd(PPh₃)₄ | Aryl/Vinylboronic acids | K₃PO₄ | Elevated Temperature researchgate.netnih.gov |
Stille Coupling: The Stille reaction couples the alkyl bromide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org Palladium catalysts are almost exclusively used for this transformation. libretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. researchgate.netwikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
General Reaction: R-Sn(Alkyl)₃ + Br-CH₂CH₂CH₂S-iPr R-CH₂CH₂CH₂S-iPr
| Catalyst | Stannane Reagent (R-Sn(Alkyl)₃) | Additives | Typical Conditions |
| Pd(PPh₃)₄ | Aryl-, Vinyl-, Alkynyl-stannanes | LiCl | Elevated Temperature |
| Pd(dba)₂/P(furyl)₃ | Various stannanes | Cu(I) salts | Milder Conditions researchgate.net |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the alkyl bromide, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org Organozinc reagents are highly reactive, often allowing for milder reaction conditions.
General Reaction: R-ZnX + Br-CH₂CH₂CH₂S-iPr R-CH₂CH₂CH₂S-iPr
| Catalyst | Organozinc Reagent (R-ZnX) | Key Features |
| Pd(P(t-Bu)₃)₂ | Aryl-, Vinyl-, Alkyl-zinc halides | High catalyst activity wikipedia.org |
| NiCl₂(glyme)/diamine | Alkylzinc reagents | Effective for sp³-sp³ coupling |
The presence of the thioether in this compound could potentially coordinate to the metal center, which might influence the catalytic activity. However, in many cases, the desired cross-coupling reaction proceeds efficiently.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a process that replaces the bromine atom in this compound with a hydrogen atom, effectively converting the alkyl bromide to an alkane. This transformation can be achieved through various methods.
One common approach involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a hydride donor.
Catalytic Hydrogenation: Br-CH₂CH₂CH₂S-iPr + H₂ CH₃CH₂CH₂S-iPr + HBr
Another strategy employs radical-based reductions, often using a tin hydride like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). However, due to the toxicity of tin reagents, alternative "tin-free" methods are often preferred. These can include the use of silanes or other reducing agents.
A simple laboratory method for reductive dehalogenation involves the use of a metal and a proton source, such as zinc dust in acetic acid.
| Reagent System | Mechanism Type | Key Characteristics |
| Pd/C, H₂, Base | Catalytic Hydrogenolysis | Clean, high-yielding |
| Bu₃SnH, AIBN | Free Radical | Good functional group tolerance, toxic |
| Zn, CH₃COOH | Metal-Acid Reduction | Classical, often effective |
The thioether group in this compound is generally stable under these reductive conditions, although catalyst poisoning by sulfur can be a concern in some catalytic systems, potentially requiring higher catalyst loadings or specific catalyst choices.
Computational Chemistry and Mechanistic Studies for 1 Bromo 4 Propan 2 Ylsulfanyl Butane
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations are instrumental in predicting a wide range of molecular properties from first principles. By approximating the electron density of a system, DFT can determine its ground-state energy, optimized geometry, and various electronic characteristics that govern its reactivity. mdpi.comhakon-art.com
Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 1-Bromo-4-(propan-2-ylsulfanyl)butane, this involves not just optimizing bond lengths and angles but also analyzing the various conformations arising from rotation around its single bonds.
Conformational analysis of the butane (B89635) backbone would reveal multiple local energy minima, with staggered conformations being more stable than eclipsed conformations due to the minimization of torsional strain. youtube.com The energy difference between these conformers, known as the rotational barrier, is influenced by steric interactions. For instance, the rotational barrier in bromoethane (B45996) is slightly higher than in ethane, a phenomenon attributed to the larger size of the bromine atom compared to hydrogen. youtube.com A similar effect would be expected in this compound. DFT calculations can precisely map these energy differences, identifying the global minimum energy conformer, which is the most populated and stable structure. researchgate.net
Table 1: Representative Bond Lengths and Angles from DFT Calculations on Similar Structures
| Parameter | Functional Group | Typical Value |
|---|---|---|
| Bond Length | C-Br | ~1.94 - 1.97 Å |
| C-S | ~1.81 - 1.83 Å | |
| C-C (sp³) | ~1.53 - 1.54 Å | |
| C-H | ~1.09 - 1.10 Å | |
| Bond Angle | C-C-Br | ~110° - 113° |
| C-S-C | ~99° - 105° | |
| C-C-C | ~109.5° - 112° |
Note: These values are illustrative and derived from general computational studies on haloalkanes and thioethers. Actual values for the title compound would require specific DFT calculations.
The electronic structure of a molecule is key to understanding its chemical behavior. DFT calculations can generate several descriptors that provide insight into reactivity. hakon-art.com
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show significant negative potential around the highly electronegative bromine atom and, to a lesser extent, the sulfur atom due to its lone pairs. researchgate.netchemguide.co.uk Positive potential would be concentrated around the hydrogen atoms.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The HOMO acts as the electron donor. In this compound, the HOMO is expected to be localized primarily on the sulfur atom, as sulfur is more nucleophilic than oxygen and its lone pairs are higher in energy than those of bromine. libretexts.org
The LUMO acts as the electron acceptor. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. chemguide.co.ukncert.nic.in
The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. hakon-art.com
Table 2: Key Electronic Structure Descriptors and Their Significance
| Descriptor | Predicted Location/Characteristic | Chemical Significance |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Negative potential on Br and S atoms | Indicates sites for electrophilic attack. |
| Positive potential on H atoms | Indicates regions susceptible to nucleophilic interaction. | |
| Highest Occupied Molecular Orbital (HOMO) | Localized on the sulfur atom | Identifies the primary site of nucleophilicity. libretexts.org |
| Lowest Unoccupied Molecular Orbital (LUMO) | Localized on the C-Br σ* antibonding orbital | Identifies the primary site for nucleophilic attack. chemguide.co.uk |
| HOMO-LUMO Gap | Small gap indicates higher reactivity | Determines kinetic stability and excitation energy. hakon-art.com |
Reaction Pathway Analysis and Transition State Modeling for Key Transformations
The primary reactive site in this compound is the carbon atom attached to the bromine, which is susceptible to nucleophilic substitution (SN2) reactions. ncert.nic.inmasterorganicchemistry.com The thioether moiety within the molecule, specifically the sulfur atom, is nucleophilic and could potentially participate in intra- or intermolecular reactions. libretexts.org
DFT calculations are used to model the entire reaction coordinate for such transformations. This involves identifying the structures of the reactants, products, and any intermediates or transition states. mdpi.comnih.gov A transition state (TS) is an energy maximum along the reaction pathway that connects reactants to products. mdpi.com
For an SN2 reaction, where a nucleophile (Nu⁻) attacks the C-Br bond, computational modeling would:
Optimize the geometries of the reactants (this compound and Nu⁻) and the products.
Locate the transition state structure, which would feature a partially formed C-Nu bond and a partially broken C-Br bond. mdpi.com
Calculate the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. youtube.com
Studies on analogous SN2 reactions at sulfonyl and carbon centers demonstrate that DFT can accurately model these pathways, showing how solvent effects can stabilize or destabilize the transition state relative to the reactants. mdpi.com
Quantum Chemical Reactivity Descriptors for Predicting Reaction Outcomes
Conceptual DFT provides a framework of chemical reactivity descriptors that are calculated from the electronic structure to predict and rationalize chemical behavior. mdpi.com These descriptors can be global (describing the molecule as a whole) or local (describing specific atomic sites).
Global Reactivity Descriptors: These are calculated from the energies of the HOMO (EHOMO) and LUMO (ELUMO).
Chemical Potential (μ): Related to the "escaping tendency" of electrons. A higher chemical potential indicates a better nucleophile.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap; molecules with a large gap are "hard," and those with a small gap are "soft." hakon-art.com
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Local Reactivity Descriptors (Fukui Functions): While global descriptors give a general picture, Fukui functions predict which specific atoms within a molecule are most reactive. By analyzing the change in electron density when an electron is added or removed, one can identify the most likely sites for:
Nucleophilic attack (f+): This value would be highest on the carbon atom bonded to bromine, consistent with the LUMO's location.
Electrophilic attack (f-): This value would be highest on the sulfur atom, consistent with the HOMO's location.
These theoretical tools provide a detailed, quantitative picture of reaction selectivity, complementing the qualitative descriptions offered by FMO theory and MEP maps. hakon-art.com
| Fukui Function (f-) | Change in density upon electron removal | Predicts the sulfur atom as the site for electrophilic attack. hakon-art.com |
Limited Publicly Available Research on Advanced Derivatives of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a notable scarcity of published research specifically detailing the synthesis and application of advanced derivatives of the chemical compound This compound . While this compound is available from commercial chemical suppliers, indicating its use in some chemical synthesis processes, dedicated studies on its structurally modified derivatives and their applications in specialized fields such as bioactive analogs, polymer chemistry, coordination chemistry, and heterocyclic synthesis are not readily found in the public domain.
The provided outline requests in-depth information on several advanced topics related to this specific molecule. However, the current body of scientific literature does not appear to contain detailed research findings that would allow for a thorough and accurate discussion of the following areas as they pertain solely to this compound:
Synthesis and Research Applications of Advanced Derivatives of 1 Bromo 4 Propan 2 Ylsulfanyl Butane
Development of Novel Heterocyclic Compounds Incorporating 1-Bromo-4-(propan-2-ylsulfanyl)butane Derived Moieties:The synthesis of new heterocyclic structures using this compound as a building block is not reported in the accessible scientific papers.
General synthetic methods for bromoalkyl thioethers exist, and their utility in various chemical applications is well-established. However, these general principles cannot be directly extrapolated to provide specific research findings and detailed data tables for the advanced derivatives of this compound as requested.
Therefore, due to the lack of specific and detailed scientific information on the advanced derivatives and applications of this compound, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the provided outline.
Conclusion and Future Research Directions
Identification of Unexplored Reactivity and Synthetic Challenges
The reactivity of 1-Bromo-4-(propan-2-ylsulfanyl)butane can be inferred from the functional groups present. The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a variety of functional groups at the terminal carbon. The thioether moiety, specifically an isopropyl sulfide (B99878), is generally stable but can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would modulate the electronic properties and reactivity of the molecule.
A significant unexplored area of reactivity is the potential for intramolecular reactions. For example, under suitable conditions, the sulfur atom could act as an intramolecular nucleophile, leading to the formation of a cyclic sulfonium (B1226848) salt. The viability and outcome of such a reaction remain uninvestigated.
From a synthetic standpoint, the preparation of this compound itself presents a challenge that has not been explicitly addressed in academic literature. A plausible, though unconfirmed, synthetic route would involve the reaction of propane-2-thiol with 1,4-dibromobutane (B41627) under basic conditions. However, controlling the reaction to prevent symmetrical disubstitution and the formation of 1,4-bis(propan-2-ylsulfanyl)butane would be a key challenge. Alternative routes, such as the radical addition of propane-2-thiol to 4-bromobut-1-ene, also remain unexplored.
Prospective Research Avenues and Potential Interdisciplinary Collaborations
The limited research on this compound opens up several avenues for future investigation. A foundational study would involve the development and optimization of a reliable synthetic protocol for its preparation, accompanied by full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).
Once a stable supply of the compound is established, its reactivity could be systematically explored. This would include a comprehensive study of its behavior with a range of nucleophiles and an investigation into its potential for intramolecular cyclization. The oxidation of the sulfide to the corresponding sulfoxide and sulfone and the subsequent reactivity of these new compounds would also be a fruitful area of research.
Q & A
Q. Advanced
- DFT calculations : Model transition states for substitution reactions to predict regioselectivity and activation barriers .
- Solvent effects : Use COSMO-RS to simulate solvation energies and optimize solvent choice .
- Docking studies : Investigate non-covalent interactions (e.g., with enzymes) to guide biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
